molecular formula C9H14O B106122 Bicyclo[3.3.1]nonan-9-one CAS No. 17931-55-4

Bicyclo[3.3.1]nonan-9-one

Cat. No.: B106122
CAS No.: 17931-55-4
M. Wt: 138.21 g/mol
InChI Key: SKTMMSQPXGWCAP-UHFFFAOYSA-N
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Description

Bicyclo[3.3.1]nonan-9-one is a bicyclic ketone with the molecular formula C₉H₁₄O. It is a compound of interest in organic chemistry due to its unique structure, which consists of two fused cyclohexane rings with a ketone functional group at the bridgehead position. This compound is also known for its stability and rigidity, making it a valuable scaffold in the synthesis of various biologically active molecules .

Mechanism of Action

Target of Action

It is known that the bicyclo[331]nonane moiety is predominant in most biologically active natural products . Therefore, the targets could be diverse depending on the specific functional groups attached to the bicyclo[3.3.1]nonan-9-one core.

Mode of Action

The compound’s interaction with its targets and any resulting changes would depend on the specific functional groups attached to the this compound core and the biological context in which it is used .

Biochemical Pathways

It is known that many derivatives of bicyclo[331]nonane are used in asymmetric catalysis or as potent anticancer entities , suggesting that they may interact with a variety of biochemical pathways.

Result of Action

Given its use in the synthesis of biologically active compounds , it is likely that its effects would be diverse and context-dependent.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.3.1]nonan-9-one can be synthesized through several methods. One common route involves the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone. Another method includes the DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation, which are key steps in synthesizing the this compound cores of natural products like garsubellin A, hyperforin, guttiferone A, and hypersampsone F .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bridgehead position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Bicyclo[3.3.1]nonan-9-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its rigid bicyclic structure and the presence of a ketone functional group at the bridgehead position. This combination of features imparts distinct chemical reactivity and stability, making it a valuable scaffold for the synthesis of various biologically active molecules .

Properties

IUPAC Name

bicyclo[3.3.1]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTMMSQPXGWCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00939200
Record name Bicyclo[3.3.1]nonan-9-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17931-55-4, 10036-09-6
Record name Bicyclo[3.3.1]nonan-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17931-55-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(3.3.1)nonan-3-one
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Record name Bicyclo(3.3.1)nonan-9-one
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Record name Bicyclo[3.3.1]nonan-9-one
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Record name Bicyclo[3.3.1]nonan-9-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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